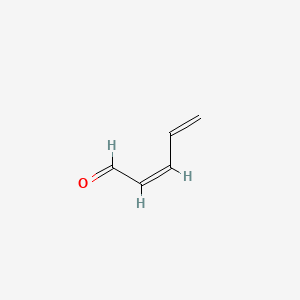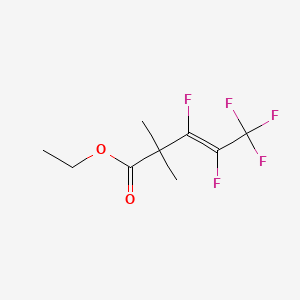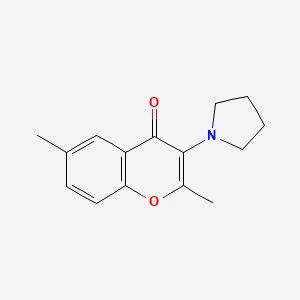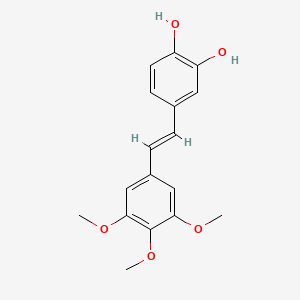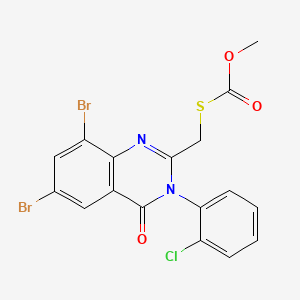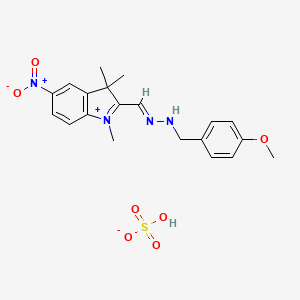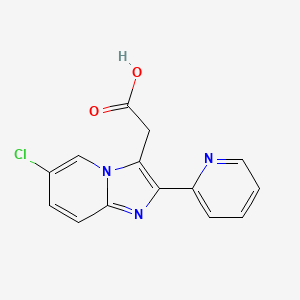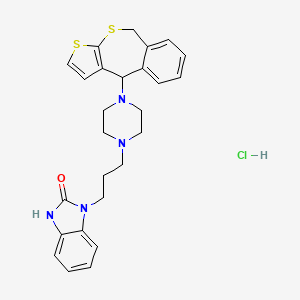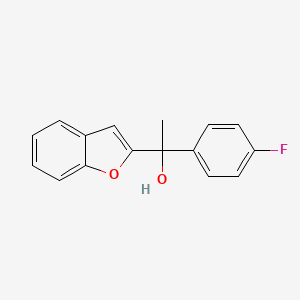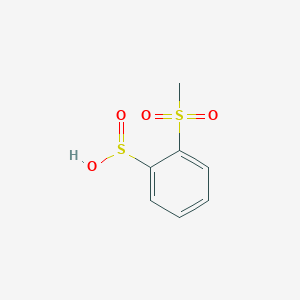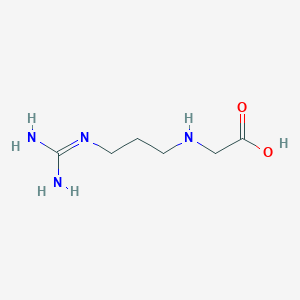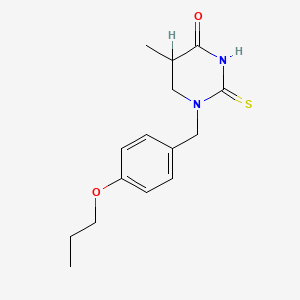
Tetrahydro-5-methyl-1-((4-propoxyphenyl)methyl)-2-thioxo-4(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/MX9005000 is a compound studied extensively by the National Institute for Occupational Safety and Health (NIOSH). This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of NIOSH/MX9005000 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that require precise control of temperature, pressure, and the use of specific reagents. Industrial production methods often involve large-scale synthesis using advanced equipment to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
NIOSH/MX9005000 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and potassium chromate. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sulfuric acid may produce a different product compared to the reaction with sodium hydroxide.
Scientific Research Applications
NIOSH/MX9005000 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various analytical methods. In biology, it is used to study cellular processes and molecular interactions. In medicine, it has potential applications in drug development and disease treatment. In industry, it is used in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of NIOSH/MX9005000 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses, which are the basis for its various applications.
Comparison with Similar Compounds
NIOSH/MX9005000 can be compared with other similar compounds, such as volatile organic compounds and nitroaromatic compounds. While these compounds may share some properties, NIOSH/MX9005000 is unique in its specific applications and the types of reactions it undergoes. The similar compounds include volatile organic compounds like ethanol, acetone, and benzene, as well as nitroaromatic compounds like nitrobenzene and 4-nitrochlorobenzene .
Would you like more detailed information on any specific section?
Properties
CAS No. |
62554-17-0 |
|---|---|
Molecular Formula |
C15H20N2O2S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
5-methyl-1-[(4-propoxyphenyl)methyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C15H20N2O2S/c1-3-8-19-13-6-4-12(5-7-13)10-17-9-11(2)14(18)16-15(17)20/h4-7,11H,3,8-10H2,1-2H3,(H,16,18,20) |
InChI Key |
FUULFXAUNGJEQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2CC(C(=O)NC2=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


